molecular formula C10H12N6O3 B2936586 N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine CAS No. 682776-65-4

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2936586
CAS No.: 682776-65-4
M. Wt: 264.245
InChI Key: GAENXOZEDXSHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as nitro, methyl, and amine groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable pyrimidine precursor.

    Methylation and amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce furanones or other oxygenated derivatives .

Scientific Research Applications

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and pyrimidine rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to the combination of furan and pyrimidine rings with multiple functional groups.

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-12-9-7(16(17)18)8(11)14-10(15-9)13-5-6-3-2-4-19-6/h2-4H,5H2,1H3,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAENXOZEDXSHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.